3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353957-40-0) is a piperidine derivative with a benzyl ester group at the 1-position and a carboxymethyl-ethyl-amino-methyl substituent at the 3-position. Its molecular weight is 334.416 g/mol, and it is characterized by the InChIKey VVWREGMJUZCNCI-UHFFFAOYNA-N . The compound has been primarily utilized in laboratory settings for chemical synthesis and research, as indicated by its discontinued commercial status and "lab use only" designation .
Properties
IUPAC Name |
2-[ethyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-19(13-17(21)22)11-16-9-6-10-20(12-16)18(23)24-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWREGMJUZCNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development and the study of pharmacological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of piperidine-carboxylic acid esters with variable substituents. Key structural analogues include:
Key Differences and Implications
The enantiomeric form (CAS 1354009-23-6) highlights stereochemical influences on biological activity, such as receptor binding selectivity . The bulky (S)-2-amino-3-methyl-butyryl group (CAS 1354024-72-8) may improve protease resistance, extending metabolic stability in drug candidates .
Synthetic Accessibility :
- describes a synthesis route involving methyl ester and nitrophenyl ester intermediates for analogous compounds, suggesting shared methodologies for these derivatives .
- The benzyl ester group in all variants serves as a protective moiety, enabling selective deprotection during multi-step syntheses .
Safety and Handling :
- Similar piperidinecarboxylic acid esters (e.g., CAS 306937-22-4) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating stringent safety protocols .
Piperidine derivatives in act as autotaxin inhibitors, implying therapeutic applications in fibrosis or cancer; however, the target compound’s specific activity remains uncharacterized .
Biological Activity
The compound 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic molecule featuring a piperidine ring with various functional groups, including a carboxymethyl group and a benzyl ester moiety. Its molecular formula is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The unique structure suggests potential pharmacological properties, although specific biological activities are not extensively documented.
Structural Characteristics
The compound's structure can be broken down into its key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Carboxymethyl Group : An important functional group that may influence solubility and biological interactions.
- Benzyl Ester Moiety : This group can affect the compound's reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique features and potential applications:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | C₁₆H₂₂N₂O₄ | 306.36 g/mol | Contains an ethyl group, affecting solubility |
| 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester | C₁₆H₂₂N₂O₄ | 306.36 g/mol | Features a cyclopropyl group, influencing activity |
| 3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | C₁₄H₁₉N₂O₃ | 247.29 g/mol | Lacks the carboxymethyl group; used as an intermediate |
Case Studies and Research Findings
Research on structurally similar compounds has provided insights into potential biological activities:
- Antiviral Studies : A study on hydroxypyridone carboxylic acids demonstrated that derivatives could inhibit HIV RT-associated RNase H activity in low micromolar ranges, suggesting that similar piperidine derivatives might exhibit antiviral properties .
- Enzyme Inhibition : Research indicates that modifications to carboxylic acid derivatives can lead to enhanced enzyme inhibition, particularly in multi-target scenarios involving HIV enzymes . This suggests that structural modifications in compounds like this compound could yield potent inhibitors.
- Synthetic Pathways : The synthesis of related compounds involves multi-step organic reactions, which may provide insights into optimizing yields for pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
